2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide
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Overview
Description
2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its complex molecular structure, which includes a methoxy group, a methylamino group, and a benzamide moiety
Mechanism of Action
Target of Action
The compound 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide, also known as Metcamifen , is primarily used as a herbicide safener . It is designed to protect certain crops from damage caused by the herbicide clodinafop-propargyl . The primary target of Metcamifen is the enzyme glycogen phosphorylase .
Mode of Action
Metcamifen works by enhancing the detoxification of clodinafop-propargyl . It achieves this by inhibiting the action of glycogen phosphorylase, an enzyme that initiates glycogenolysis by releasing glucose-1-phosphate from glycogen . By inhibiting this enzyme, Metcamifen prevents the breakdown of glycogen, thereby protecting the plant from the harmful effects of the herbicide.
Biochemical Pathways
The biochemical pathway primarily affected by Metcamifen is the glycogenolysis pathway . Glycogenolysis is the process of breaking down glycogen into glucose-1-phosphate, which can then be converted into glucose-6-phosphate and enter glycolysis or the pentose phosphate pathway for further metabolism. By inhibiting glycogen phosphorylase, Metcamifen disrupts this pathway, leading to a decrease in the amount of glucose-1-phosphate produced from glycogen.
Result of Action
The primary result of Metcamifen’s action is the protection of certain crops from damage caused by the herbicide clodinafop-propargyl . By inhibiting glycogen phosphorylase and disrupting glycogenolysis, Metcamifen reduces the availability of glucose-1-phosphate, thereby limiting the energy supply available for the herbicide’s harmful effects. This results in enhanced plant survival and productivity in the presence of the herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxybenzoic acid with 4-aminobenzoyl chloride to form an intermediate, which is then reacted with methylamine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2,4-Disubstituted thiazoles
Uniqueness
Compared to similar compounds, 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-16(20)11-12-7-9-13(10-8-12)19-17(21)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZJXOFLVYVZIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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